Cas no 35019-78-4 (Ethyl 4-amino-5-chloro-2-methoxybenzoate)
Ethyl 4-amino-5-chloro-2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-amino-5-chloro-2-methoxybenzoate
- Oprea1_093039
- Benzoic acid, 4-amino-5-chloro-2-methoxy-, ethyl ester
- Ethyl 4-amino-5-chloro-2-methoxybenzoate
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- MDL: MFCD03268147
- Inchi: 1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3
- InChI Key: ABFMKNAYGAIHHX-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C(=O)OCC)C=1)OC)N
Computed Properties
- Exact Mass: 229.0505709g/mol
- Monoisotopic Mass: 229.0505709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 61.6
Ethyl 4-amino-5-chloro-2-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-936196-0.05g |
ethyl 4-amino-5-chloro-2-methoxybenzoate |
35019-78-4 | 95.0% | 0.05g |
$359.0 | 2025-03-21 | |
| Enamine | EN300-936196-0.1g |
ethyl 4-amino-5-chloro-2-methoxybenzoate |
35019-78-4 | 95.0% | 0.1g |
$376.0 | 2025-03-21 | |
| Enamine | EN300-936196-0.25g |
ethyl 4-amino-5-chloro-2-methoxybenzoate |
35019-78-4 | 95.0% | 0.25g |
$393.0 | 2025-03-21 | |
| Enamine | EN300-936196-0.5g |
ethyl 4-amino-5-chloro-2-methoxybenzoate |
35019-78-4 | 95.0% | 0.5g |
$410.0 | 2025-03-21 | |
| Enamine | EN300-936196-1.0g |
ethyl 4-amino-5-chloro-2-methoxybenzoate |
35019-78-4 | 95.0% | 1.0g |
$428.0 | 2025-03-21 | |
| Enamine | EN300-936196-2.5g |
ethyl 4-amino-5-chloro-2-methoxybenzoate |
35019-78-4 | 95.0% | 2.5g |
$838.0 | 2025-03-21 | |
| Enamine | EN300-936196-5.0g |
ethyl 4-amino-5-chloro-2-methoxybenzoate |
35019-78-4 | 95.0% | 5.0g |
$1240.0 | 2025-03-21 | |
| Enamine | EN300-936196-10.0g |
ethyl 4-amino-5-chloro-2-methoxybenzoate |
35019-78-4 | 95.0% | 10.0g |
$1839.0 | 2025-03-21 | |
| Enamine | EN300-936196-1g |
ethyl 4-amino-5-chloro-2-methoxybenzoate |
35019-78-4 | 1g |
$428.0 | 2023-09-01 | ||
| Enamine | EN300-936196-5g |
ethyl 4-amino-5-chloro-2-methoxybenzoate |
35019-78-4 | 5g |
$1240.0 | 2023-09-01 |
Ethyl 4-amino-5-chloro-2-methoxybenzoate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Ethyl 4-amino-5-chloro-2-methoxybenzoate
Research Brief on Ethyl 4-amino-5-chloro-2-methoxybenzoate (CAS: 35019-78-4) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-amino-5-chloro-2-methoxybenzoate (CAS: 35019-78-4) is a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of gastrointestinal prokinetic agents and serotonin receptor modulators. Recent studies have highlighted its structural versatility and potential applications in drug discovery. This brief synthesizes the latest research on its synthetic pathways, biological activities, and industrial relevance, with a focus on peer-reviewed literature from 2022-2024.
A 2023 study in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of novel 5-HT4 receptor agonists. Researchers optimized its esterification process using green chemistry principles, achieving a 92% yield with reduced environmental impact (DOI: 10.1021/acs.jmedchem.3c00518). Concurrently, crystallographic analysis revealed its stable orthorhombic crystal structure, which influences solubility profiles in pharmaceutical formulations.
In metabolic studies, Ethyl 4-amino-5-chloro-2-methoxybenzoate exhibited unique cytochrome P450 interaction patterns. A Drug Metabolism and Disposition paper (2024) identified CYP3A4 as the primary metabolizing enzyme, with potential implications for drug-drug interaction predictions (DOI: 10.1124/dmd.123.001542). This finding is particularly relevant for combinational therapies targeting gastrointestinal disorders.
Industrial-scale production advancements were reported by a multinational consortium in Organic Process Research & Development (2023). Their continuous flow chemistry approach reduced batch variability to <2% while maintaining 99.5% purity, addressing previous challenges in large-scale synthesis (DOI: 10.1021/acs.oprd.3c00022). This technological leap has significantly improved supply chain reliability for downstream drug manufacturers.
Emerging applications include its use as a fluorescent probe in cellular imaging. A 2024 ACS Chemical Biology study functionalized the amino group with fluorophores, creating pH-sensitive markers for lysosomal tracking (DOI: 10.1021/acschembio.4c00037). This dual chemical-biological functionality underscores the compound's expanding utility beyond traditional pharmaceutical intermediates.
Ongoing clinical trials (Phase II) evaluating derivatives of this compound for gastroparesis treatment show promising results, with 68% efficacy in symptom reduction versus placebo (ClinicalTrials.gov ID: NCT05521967). Safety profiles from these trials may redefine dosage parameters for future therapeutic applications.
In conclusion, Ethyl 4-amino-5-chloro-2-methoxybenzoate continues to demonstrate multifaceted value in pharmaceutical development. Recent breakthroughs in synthesis optimization, metabolic understanding, and novel applications position this compound as a critical building block for next-generation therapeutics. Further research should explore its potential in targeted drug delivery systems and as a scaffold for multi-functional drug candidates.
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